Rubixanthin Rubixanthin Rubixanthin, also known as e 161D or natural yellow 27, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, rubixanthin is considered to be an isoprenoid lipid molecule. Rubixanthin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, rubixanthin is primarily located in the membrane (predicted from logP) and cytoplasm. Rubixanthin can be biosynthesized from gamma-carotene. Outside of the human body, rubixanthin can be found in a number of food items such as sunflower, pepper (c. annuum), yellow bell pepper, and green bell pepper. This makes rubixanthin a potential biomarker for the consumption of these food products.
Rubixanthin is a carotenol that is a natural xanthophyll pigment. It was formerly used as a food colourant (E161d), but approval for this purpose has been withdrawn throughout the European Union. It has a role as a food colouring and a plant metabolite. It derives from a hydride of a gamma-carotene.
Brand Name: Vulcanchem
CAS No.: 3763-55-1
VCID: VC21347685
InChI: InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+/t38-/m1/s1
SMILES: CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
Molecular Formula: C40H56O
Molecular Weight: 552.9 g/mol

Rubixanthin

CAS No.: 3763-55-1

Cat. No.: VC21347685

Molecular Formula: C40H56O

Molecular Weight: 552.9 g/mol

* For research use only. Not for human or veterinary use.

Rubixanthin - 3763-55-1

CAS No. 3763-55-1
Molecular Formula C40H56O
Molecular Weight 552.9 g/mol
IUPAC Name (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Standard InChI InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+/t38-/m1/s1
Standard InChI Key ABTRFGSPYXCGMR-AXXBKCDFSA-N
Isomeric SMILES CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C
SMILES CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
Canonical SMILES CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
Melting Point 160°C

Chemical Identity and Structural Properties

Rubixanthin belongs to the xanthophyll subclass of carotenoids, characterized by the presence of oxygen atoms in its molecular structure. Its formal IUPAC name is (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-Hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaen-1-yl]-3,5,5-trimethylcyclohex-3-en-1-ol, though it is commonly referred to by several simpler names including (3R)-beta,psi-caroten-3-ol or natural yellow 27 . The chemical structure is characterized by a long polyene chain with a hydroxylated beta-ionone ring at one end and an uncyclized isoprene unit at the other end, giving it a monocyclic structure .

Fundamental Chemical Parameters

Rubixanthin's core chemical and physical properties are summarized in the following table:

ParameterValue
CAS Number3763-55-1
Chemical FormulaC₄₀H₅₆O
Molar Mass552.85 g/mol
AppearanceRed-orange crystals
Melting Point160°C
Density0.9±0.1 g/cm³
Boiling Point685.7±34.0°C at 760 mmHg
Flash Point295.5±17.9°C
LogP13.51
Index of Refraction1.557

The molecular structure of rubixanthin reflects its classification as a xanthophyll, with a hydroxyl group (-OH) positioned at C-3 of the beta-ionone ring . This specific structural arrangement distinguishes it from other closely related carotenoids and contributes to its unique physical and chemical properties. The polyene chain, consisting of conjugated double bonds, is responsible for its characteristic red-orange color and its ability to absorb visible light at specific wavelengths .

Biochemical Classification and Context

Rubixanthin occupies a specific position within the broader biochemical framework of carotenoid compounds. It belongs to the xanthophyll subclass of carotenoids, which are characterized by the presence of oxygen-containing functional groups . Within this classification, rubixanthin is specifically characterized as a monocyclic xanthophyll, indicating that only one end of the molecule contains a cyclized structure (the beta-ionone ring) .

The biochemical pathway that produces rubixanthin begins with the carotene backbone, which undergoes oxygenation to form xanthophylls . Carotenes themselves are isoprenoid compounds characterized by two end groups (typically cyclohexene rings) linked by a long branched alkyl chain with conjugated double bonds . The specific positioning of the hydroxyl group at the C-3 position has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and comparative studies with related compounds .

From a biochemical perspective, rubixanthin is considered to be a derivative of gamma-carotene, specifically a hydroxy-gamma-carotene . This relationship places it within a specific branch of carotenoid biosynthesis pathways in plants. The compound shows reaction patterns similar to cryptoxanthin, another hydroxy-carotenoid, further confirming its structural assignment .

Natural Sources and Distribution

Rubixanthin occurs naturally in several plant sources, with rose hips (fruits of Rosa species, particularly Rosa rubiginosa) being the most notable and concentrated source . The compound contributes to the characteristic reddish-orange coloration of these fruits. Beyond rose hips, rubixanthin has been detected in various other plant materials including:

  • Other Rosa varieties beyond R. rubiginosa

  • Spinach leaves (though in lower concentrations)

  • Petals of various flowering plants

  • Sweet briar plant tissues

The distribution of rubixanthin in plants appears to follow taxonomic patterns, with certain plant families demonstrating higher propensity for its biosynthesis. The compound is often accompanied by other carotenoids in these natural sources, forming complex pigment profiles that contribute to the visual and nutritional characteristics of the plant tissues .

Research into the natural occurrence of rubixanthin has revealed interesting relationships with related compounds. For instance, a closely related isomer called gazaniaxanthin (the 5'-cis isomer of rubixanthin) has been identified in various Gazania species . This relationship between rubixanthin and gazaniaxanthin represents an interesting case of related pigments being distributed across different plant taxa, potentially reflecting evolutionary adaptations and biochemical specializations .

Physical and Spectroscopic Properties

The physical characteristics of rubixanthin are central to its identification, isolation, and application in various contexts. When crystallized, rubixanthin forms distinctive deep red needles with a metallic luster when crystallized from benzene and methanol mixtures . Alternatively, it can form orange crystals when crystallized from benzene and petroleum ether combinations .

Spectroscopic Characteristics

The spectroscopic profile of rubixanthin provides valuable diagnostic information for its identification and characterization:

SolventAbsorption Maxima (nm)
Chloroform509, 474, 439

These absorption maxima in the visible spectrum correspond to the extended conjugated double bond system present in the molecule . The pattern of absorption is similar to that of gamma-carotene, which aligns with rubixanthin's structural relationship to this compound .

Solubility Profile

Rubixanthin demonstrates selective solubility in various organic solvents:

  • Highly soluble in: Benzene, chloroform

  • Slightly soluble in: Petroleum ether, alcohol

This solubility profile is typical of carotenoids, reflecting the predominantly hydrophobic nature of the molecule with slight polar character contributed by the hydroxyl group. These solubility characteristics are important considerations for extraction and purification protocols .

Optical activity studies have revealed that rubixanthin is optically active, contrary to some earlier reports . Circular dichroism (CD) measurements show qualitative similarities with gazaniaxanthin, though gazaniaxanthin exhibits more intense optical activity (higher rotary strengths) . This indicates that both compounds likely share similar absolute configurations at their stereogenic centers, particularly at the position of the hydroxyl group .

Historical Research and Isolation

The scientific investigation of rubixanthin dates back to the 1930s, with pioneering work by researchers including Kuhn and Grundmann, who first isolated the compound from rose hips (Rosa rubiginosa) . The initial isolation employed chromatographic analysis using aluminum oxide (Al₂O₃) as the adsorbent . This early work established fundamental characteristics of rubixanthin, including its melting point (160°C) and its optical inactivity (though later research would reveal subtle optical activity) .

Subsequent structural elucidation progressed through various chemical and spectroscopic approaches. Reactions suggested that rubixanthin was a monocyclic compound, specifically a hydroxy-gamma-carotene . The positioning of the hydroxyl group was subject to detailed investigation, with various possibilities (positions 2, 3, or 4) being evaluated through chemical derivatization, spectroscopic analysis, and comparative studies .

More detailed structural studies were conducted by Brown and Weedon in 1968, contributing significantly to the current understanding of rubixanthin's structure . Biosynthesis studies by McDermott and colleagues in 1973 further illuminated the metabolic pathways leading to rubixanthin formation in plants .

A practical laboratory isolation procedure, as documented in research literature, involves initial extraction of plant material (typically rose hips) with acetone after dehydration with methanol . The carotenoid extract is then transferred to ether and subjected to column chromatography, typically on neutral alumina . Purification involves crystallization from acetone-methanol mixtures, followed by recrystallization from benzene-methanol . This process has yielded high-purity rubixanthin suitable for analytical and experimental purposes.

Relationship with Gazaniaxanthin

One of the most intriguing aspects of rubixanthin research involves its relationship with gazaniaxanthin, a compound first isolated by Schön from flowers of Portuguese-grown Gazania rigens . Initial observations noted differences between rubixanthin and gazaniaxanthin in chromatographic behavior, crystalline morphology, and melting point .

Early hypotheses suggested that gazaniaxanthin might be isomeric with rubixanthin, with structural variations potentially involving the positioning of the hydroxyl group . Later research by Zechmeister and Schroeder on Californian-grown G. rigens (which contained only gazaniaxanthin) proposed alternative structural assignments based on cis-trans isomerization behavior, ozonolytic studies, and hydrogenation data .

Comparative spectroscopic studies, including circular dichroism (CD) measurements, revealed that both rubixanthin and gazaniaxanthin are optically active, with qualitatively similar CD curves . This similarity suggested that the two compounds share common structural features and stereochemical arrangements, particularly regarding the hydroxyl-bearing carbon atom .

More recent research has concluded that rubixanthin and gazaniaxanthin both share the same fundamental structure, with the primary difference likely being stereochemical rather than constitutional . The precise nature of this stereochemical relationship continues to be a subject of scientific interest, with implications for understanding the biosynthetic pathways and functional roles of these pigments in their respective plant sources.

Use as a Food Additive

Rubixanthin has been employed as a food coloring agent, designated by the E number E161d in food additive classification systems . Its vibrant red-orange color makes it potentially valuable for enhancing the visual appeal of various food products, including beverages, confectionery, and processed foods .

The regulatory status of rubixanthin as a food additive varies significantly across different jurisdictions:

JurisdictionRegulatory Status
European UnionFormerly approved but subsequently withdrawn
United StatesNot approved for use
Australia and New ZealandApproved (listed as 161d)

The compound is sourced from red algae for commercial applications and is valued for its stability and resistance to degradation during food processing and storage . This stability, combined with its natural origin, makes it potentially attractive as a natural food coloring agent in markets where synthetic dyes are increasingly scrutinized by consumers .

Despite its limited regulatory approval, rubixanthin represents a class of natural carotenoid colorants that continue to interest the food industry as alternatives to synthetic colorants. The specific shade of red produced by rubixanthin provides a distinctive visual quality that can be difficult to achieve with other natural pigments .

ManufacturerProduct DescriptionPackagingPrice (USD)
American Custom Chemicals CorporationRUBIXANTHIN 98.00%5MG$496.10
Biosynth CarbosynthRubixanthin1mg$820.00

These prices reflect the specialized nature of the compound and the complex extraction and purification processes required to obtain it in high purity . The relatively high cost limits its commercial applications primarily to research purposes rather than large-scale industrial use.

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